molecular formula C12H14N2O4 B1305007 5-Nitro-2-piperidin-1-yl-benzoic acid CAS No. 42106-50-3

5-Nitro-2-piperidin-1-yl-benzoic acid

Cat. No. B1305007
CAS RN: 42106-50-3
M. Wt: 250.25 g/mol
InChI Key: BJFMTEPHRNENIO-UHFFFAOYSA-N
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Description

The compound of interest, 5-Nitro-2-piperidin-1-yl-benzoic acid, is a derivative of nitrobenzoic acid with a piperidine substituent. This structure suggests potential biological activity, which is supported by the research on related compounds. For instance, analogues of 5-nitro-furan-2-carboxylic acid with piperazine and benzyl substituents have been explored for their anti-tuberculosis properties . Similarly, piperidine derivatives have been synthesized for their antileishmanial activities . These studies indicate that the nitro and piperidine groups are significant for the medicinal chemistry of these compounds.

Synthesis Analysis

The synthesis of related compounds involves various strategies to improve bioavailability and biological activity. For example, the synthesis of anti-tuberculosis agents has been achieved by modifying the piperazine ring and introducing nitrogen into the aromatic ring, which resulted in compounds with increased absorption and serum half-life . In the context of antileishmanial activity, the synthesis of 5-nitrofuran-2-yl-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has been reported, with specific substituents on the amidine nitrogen affecting biological activity . These methods could potentially be applied to the synthesis of 5-Nitro-2-piperidin-1-yl-benzoic acid for improved properties.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, NMR spectral studies have been used to analyze the conformation of N-nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-one oximes, revealing the existence of syn and anti isomers and their preferred conformations . Structural characterization has also been performed on side products in the synthesis of anti-tuberculosis drug candidates, providing insights into the molecular configurations . These analyses are crucial for understanding the structure-activity relationships of these compounds.

Chemical Reactions Analysis

The reactivity of piperidine derivatives in chemical reactions has been studied, particularly in the context of aromatic nucleophilic substitution. For example, the kinetics of reactions of substituted thiophenes with piperidine have been measured, revealing catalysis by piperidine and the influence of electronic effects of substituents . These findings are relevant for understanding the reactivity of 5-Nitro-2-piperidin-1-yl-benzoic acid in potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect the lipophilicity, which in turn can influence bioavailability and biological activity . The conformational preferences of these molecules, as determined by NMR and other spectroscopic methods, are also important for their chemical reactivity and interactions with biological targets . These properties are essential for the design and development of new compounds with desired pharmacological profiles.

Scientific Research Applications

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

  • Anticancer Agents : Piperidine derivatives have been utilized as anticancer agents . They have shown antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

  • Antiviral Agents : Piperidine derivatives are also used as antiviral agents . They can inhibit the replication of certain viruses, providing a potential treatment for viral infections .

  • Antimalarial Agents : Some piperidine derivatives have demonstrated antimalarial activity . They can inhibit the growth of Plasmodium parasites, which cause malaria .

  • Antimicrobial and Antifungal Agents : Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, providing a potential treatment for various infections .

  • Antihypertension Agents : Some piperidine derivatives have been used as antihypertension agents . They can help lower blood pressure, providing a potential treatment for hypertension .

  • Analgesic and Anti-inflammatory Agents : Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help reduce pain and inflammation, providing potential treatments for conditions like arthritis .

  • Anti-Alzheimer Agents : Piperidine derivatives have been used as anti-Alzheimer agents . They can inhibit the progression of Alzheimer’s disease, providing a potential treatment for this neurodegenerative disorder .

  • Antipsychotic Agents : Some piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of psychosis, including delusions and hallucinations, providing a potential treatment for conditions like schizophrenia .

  • Anticoagulant Agents : Piperidine derivatives have also been used as anticoagulant agents . They can prevent blood clots, providing a potential treatment for conditions like deep vein thrombosis and pulmonary embolism .

  • Antioxidant Agents : Piperidine derivatives, such as piperine, have shown powerful antioxidant action because of their capability of hindering or suppressing free radicals .

  • Anti-Inflammatory Agents : Piperidine derivatives have been used as anti-inflammatory agents . They can help reduce inflammation, providing potential treatments for conditions like arthritis .

  • Antidepressant Agents : Some piperidine derivatives, like piperine, have shown antidepressant-like effects when given to mice with chronic mild stress .

Safety And Hazards

The safety information available indicates that 5-Nitro-2-piperidin-1-yl-benzoic acid should be handled with care to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-nitro-2-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)10-8-9(14(17)18)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFMTEPHRNENIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387925
Record name 5-Nitro-2-piperidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-piperidin-1-yl-benzoic acid

CAS RN

42106-50-3
Record name 5-Nitro-2-piperidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-(piperidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

30 Grams 2-chloro-5-nitrobenzoic acid was added in portions to 150 ml piperidine. The temperature of the reaction was allowed to rise during the addition. After the addition was complete, the reaction was heated at reflux temperature for two hours. The hot reaction mixture was poured into ice water, made acid by the addition of concentrated HCl until precipitation of the product was complete and filtered. The filter cake was recrystallized from ethanol to give 30.4 grams 5-nitro-2-piperidinobenzoic acid. m.p. = 201°-203° C. The nitro compound was reduced catalytically in ethanol with 5% palladium on carbon catalyst to give 5-amino-2-piperidinobenzoic acid. m.p. = 232°-235° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Zhu, W Li, W Shuai, Y Liu, L Yang, Y Tan… - European Journal of …, 2021 - Elsevier
A series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors. Among fifty-one target compounds, compound 20b exhibited …
Number of citations: 13 www.sciencedirect.com
DJ Carper - 2010 - rave.ohiolink.edu
The gram scale total synthesis of marine natural products ceratamine A & B is described, as well as facile access to ceratamine analogs. The synthesis is highlighted by an efficient …
Number of citations: 2 rave.ohiolink.edu
Z Cao, J Zhang, M Guo, B Shao, X Wei, S Li, P Wang… - Bioorganic …, 2023 - Elsevier
The exploration of novel anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK) dual inhibitors tended to serve as targeted treatment of cancer. Herein, a series of …
Number of citations: 1 www.sciencedirect.com
T Li, C Li, J Yang, M Guo, Z Cao, X Wang… - Bioorganic & Medicinal …, 2021 - Elsevier
In order to explore novel TRK and ALK dual inhibitors, a series of 2-phenylamino-4-prolylpyrimidine derivatives were designed, synthesized and evaluated for their in vitro cytotoxicity …
Number of citations: 3 www.sciencedirect.com

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